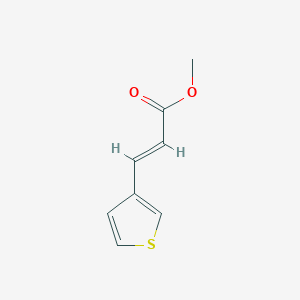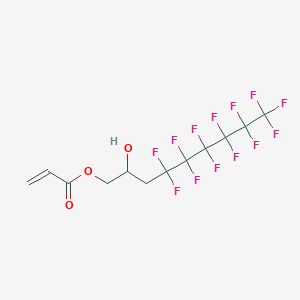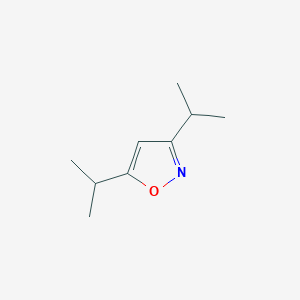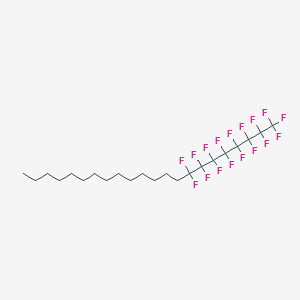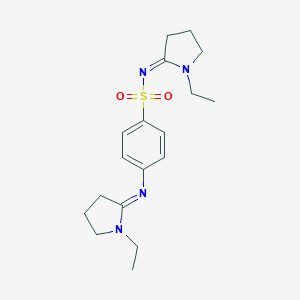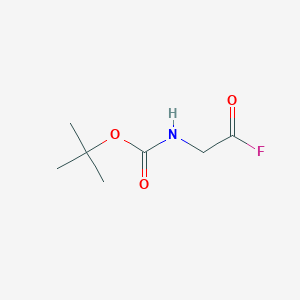
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate
描述
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate, also known as TFMC, is a carbamate compound that has been extensively studied for its potential applications in scientific research. TFMC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 183.18 g/mol. In
作用机制
The mechanism of action of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate involves the formation of a covalent bond between the carbamate group of the compound and the active site of acetylcholinesterase or butyrylcholinesterase. This covalent bond prevents the enzymes from hydrolyzing acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can have a range of physiological effects.
生化和生理效应
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has been shown to have a range of biochemical and physiological effects, including an increase in cholinergic neurotransmission, an increase in the release of acetylcholine, and an increase in the density of acetylcholine receptors. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has also been shown to have neuroprotective effects, particularly in the context of Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
One of the main advantages of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate for lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of cholinergic neurotransmission in various physiological processes. However, one limitation of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate is its potential toxicity, particularly at high concentrations. Careful dosage and safety considerations are necessary when using 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate in lab experiments.
未来方向
There are several future directions for research on 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate, including its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate may also have potential applications in the treatment of other diseases that involve dysregulation of cholinergic neurotransmission, such as schizophrenia and depression. Further research is also needed to explore the potential toxicity of 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate and to develop safer and more effective derivatives of the compound.
科学研究应用
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the regulation of cholinergic neurotransmission. 1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme that is involved in the metabolism of acetylcholine.
属性
CAS 编号 |
133010-01-2 |
|---|---|
产品名称 |
1,1-dimethylethyl N-(fluorocarbonylmethyl)carbamate |
分子式 |
C7H12FNO3 |
分子量 |
177.17 g/mol |
IUPAC 名称 |
tert-butyl N-(2-fluoro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C7H12FNO3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H,9,11) |
InChI 键 |
ULQZUCUHAZNBPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
规范 SMILES |
CC(C)(C)OC(=O)NCC(=O)F |
同义词 |
Carbamic acid, (2-fluoro-2-oxoethyl)-, 1,1-dimethylethyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
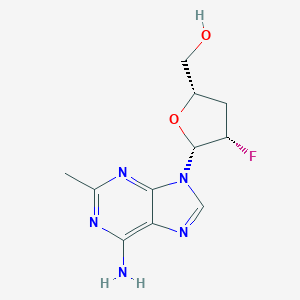
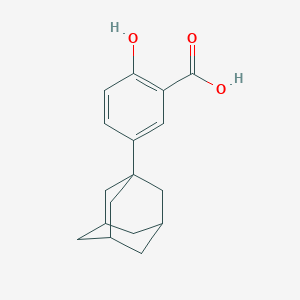
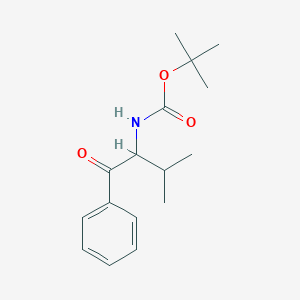
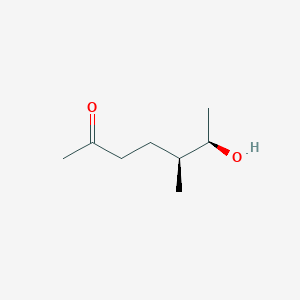
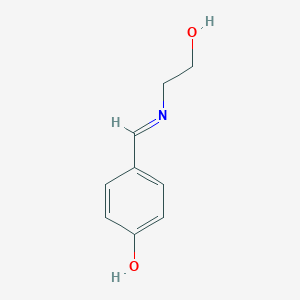
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
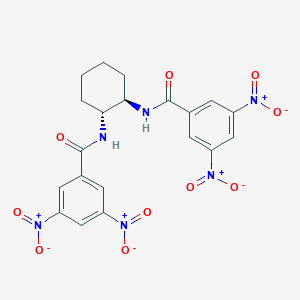
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
